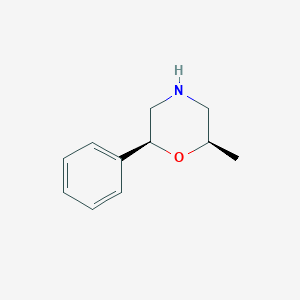![molecular formula C11H17NO4 B6283844 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid CAS No. 1824239-09-9](/img/no-structure.png)
3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid” is a compound with the CAS Number: 1824239-09-9 . It has a molecular weight of 227.26 . The IUPAC name for this compound is 3- ( (tert-butoxycarbonyl)amino)hex-5-ynoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO4/c1-5-6-8 (7-9 (13)14)12-10 (15)16-11 (2,3)4/h1,8H,6-7H2,2-4H3, (H,12,15) (H,13,14) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Molecular Simulation
This compound has been used in molecular simulations to study the formation of N-tert-Butoxy-Carboynl Anyhydride . These simulations help researchers understand the thermodynamic feasibility of the processes and augment work in the laboratory .
Bio-Organic Synthesis
The compound plays a significant role in bio-organic synthesis . The spontaneity of the reactions to form stable NCAs’ was found to increase with peptide length , which is crucial for bio-organic synthesis.
Tissue Engineering
In the field of tissue engineering, this compound has shown potential . The thermodynamic feasibility of the processes was investigated to augment work in the laboratory in view of the large number of applications including tissue engineering .
Controlled Ring-Opening Polymerization
The compound has been successfully synthesized and polymerized using primary amine initiators to produce the corresponding poly (N-(3-tert-butoxy-3-oxopropyl) glycine) with controlled molecular weights . This process is crucial for the development of well-defined peptoid-based polyacids .
Construction of Peptidomimetic Supramolecular Assemblies
Polypeptoids bearing carboxylic acid groups on the N-substituent are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . This compound plays a significant role in this process .
Development of Biomimetic Polymers
This compound has been increasingly investigated as a new class of biopolymers for different applications . The small chemical change in the location of the sidechain from the α-carbon, as in peptides, to the nitrogen atom offers significant synthetic and processing advantages .
Safety and Hazards
The compound has several hazard statements: H315, H317, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary measures include P261, P264, P271, P272, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid involves the protection of the amine group, followed by the addition of an alkyne group and deprotection of the amine group.", "Starting Materials": [ "Hex-5-yne", "tert-Butyl carbamate", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium chloride" ], "Reaction": [ "Hex-5-yne is reacted with tert-butyl carbamate in the presence of hydrochloric acid to form 3-{[(tert-butoxy)carbonyl]amino}hex-5-yne.", "The resulting compound is then treated with sodium hydroxide to deprotonate the alkyne group.", "The deprotonated compound is then reacted with ethyl acetate to form the corresponding enolate.", "The enolate is then treated with methanol to form the methyl ester.", "The methyl ester is then hydrolyzed with sodium hydroxide to form 3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid.", "The product is then extracted with diethyl ether and purified by recrystallization from a mixture of diethyl ether and methanol.", "The final product is obtained as a white solid with a melting point of approximately 120-122°C." ] } | |
CAS-Nummer |
1824239-09-9 |
Produktname |
3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acid |
Molekularformel |
C11H17NO4 |
Molekulargewicht |
227.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



